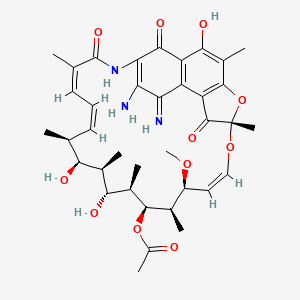
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin is a derivative of Rifamycin, a well-known antibiotic. This compound is characterized by its molecular formula C37H47N3O11 and a molecular weight of 709.78 g/mol
Preparation Methods
The synthesis of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves several steps. The primary synthetic route includes the modification of Rifamycin S through a series of chemical reactions. The process typically involves:
Reduction: The initial step involves the reduction of Rifamycin S to form an intermediate compound.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position.
Oxidation: The final step involves oxidation to achieve the imino group, resulting in the formation of this compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group, leading to the formation of different products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying chemical properties and reactivity.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Medicine: Research focuses on its potential as an antibiotic, exploring its efficacy against different bacterial strains.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves binding to the beta subunit of RNA polymerase. This binding inhibits the RNA synthesis pathway, effectively blocking bacterial transcription. This unique interaction is crucial for studies focused on the transcriptional machinery of bacteria, providing insights into antibiotic resistance and the development of new antibiotics .
Comparison with Similar Compounds
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin can be compared with other Rifamycin derivatives such as:
Rifamycin B: Known for its broad-spectrum antibiotic activity.
Rifamycin S: The parent compound used in the synthesis of various derivatives.
Rifabutin: Used in the treatment of tuberculosis and other bacterial infections.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and specificity towards bacterial RNA polymerase, making it a valuable tool in antibiotic research.
Properties
Molecular Formula |
C37H47N3O11 |
|---|---|
Molecular Weight |
709.8 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-27-imino-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,38,42-44H,39H2,1-9H3,(H,40,47)/b11-10-,14-13-,16-12-,38-26?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 |
InChI Key |
QIHXROBNYFPZNR-HLNVKUTISA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
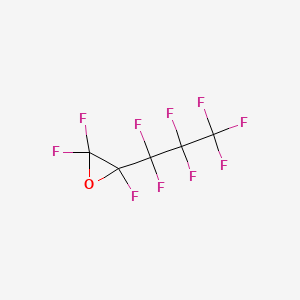
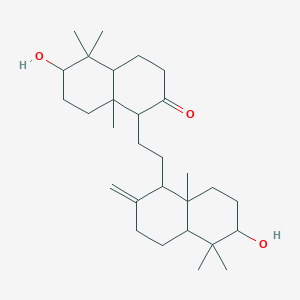
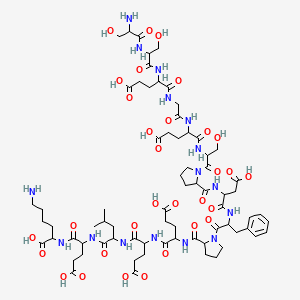
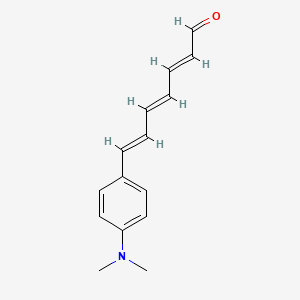
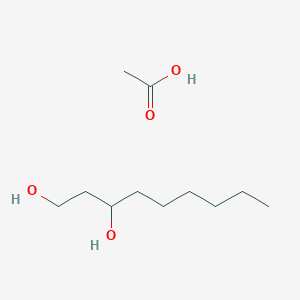

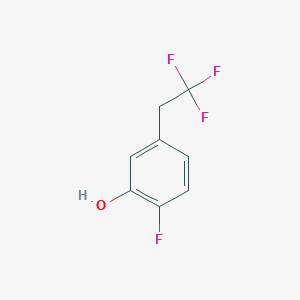
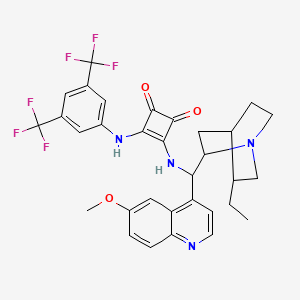
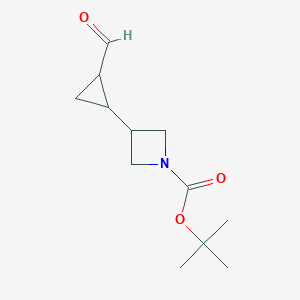
![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)
![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
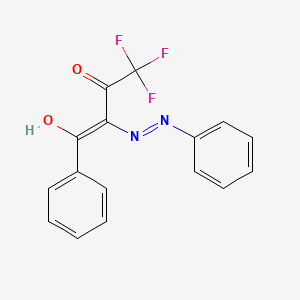
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
